N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9-5-6-10(2)11(8-9)14-17-18-15(20-14)16-13(19)12-4-3-7-21-12/h3-8H,1-2H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXCIJVHUYWZNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form hydrazides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:
- A study highlighted the synthesis of various N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, which showed considerable growth inhibition against several cancer cell lines including SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 85% .
- The compound N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide was evaluated for its cytotoxic effects against glioblastoma cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis in treated cells .
Antibacterial Properties
The antibacterial potential of oxadiazole derivatives has also been explored extensively:
- A series of synthesized compounds demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that modifications in the oxadiazole ring could enhance antibacterial efficacy .
Study 1: Anticancer Efficacy
In a comprehensive study focusing on the anticancer properties of thiophene derivatives, including this compound:
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HOP-92 | 67.55 |
The data suggests that this compound can significantly inhibit the growth of various cancer types through mechanisms involving apoptosis and cell cycle arrest .
Study 2: Antibacterial Activity
A comparative analysis of antibacterial activity was conducted using different derivatives of oxadiazoles:
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene | Moderate | High |
| Other Oxadiazole Derivatives | Varies | Varies |
This study revealed that while some derivatives exhibited moderate activity against Gram-positive bacteria, the focus on optimizing the structure led to enhanced efficacy against Gram-negative strains .
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
The target compound shares its 1,3,4-oxadiazole core with derivatives reported in and . Key differences lie in substituents:
Notes:
Enzyme Inhibition and Antimicrobial Potential
- Analogs : While specific data for the target compound are absent, analogs like 7c–7f exhibit structural features (e.g., thiazole and oxadiazole moieties) linked to antimicrobial activity. Melting points (134–178°C) suggest crystalline stability, a trait beneficial for drug formulation .
- Thiadiazole Derivatives () : Demonstrated enzyme inhibition at 50 µg/mL, with % inhibition varying by substituent. For example, methylthio-substituted 4a showed superior activity compared to bulkier analogs .
- Tetrazole/Triazole Derivatives (Evidences 6–8) : Exhibited plant growth regulation and herbicidal activity, highlighting the role of heterocycles in agrochemical applications .
Hypothetical Activity Profile of the Target Compound
- The combination of a 2,5-dimethylphenyl group (lipophilic) and thiophene-2-carboxamide (polar) may balance bioavailability and target binding.
Key Research Findings and Data Gaps
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in drug discovery and development.
Chemical Structure and Properties
The compound features a thiophene ring and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula for this compound is , with a molecular weight of approximately 270.29 g/mol. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : This is achieved through the condensation of appropriate hydrazides with carboxylic acids.
- Coupling with Thiophene Derivatives : The oxadiazole derivative is then reacted with thiophene-based compounds to form the final product.
Anticancer Activity
Recent studies have shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MCF-7 | 0.65 | Induction of apoptosis |
| 2 | HeLa | 1.20 | Cell cycle arrest |
| 3 | A549 | 0.85 | DNA damage |
These findings suggest that the compound may induce apoptosis through mechanisms involving p53 activation and caspase pathway modulation .
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have shown promising antimicrobial activity. A study indicated that related compounds exhibited effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | MRSA | 0.25 µg/mL |
| 2 | E. coli | 0.50 µg/mL |
| 3 | Candida albicans | 0.30 µg/mL |
The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic pathways .
Case Study 1: Anticancer Efficacy
A recent investigation into the anticancer efficacy of this compound involved in vitro assays against various cancer cell lines (MCF-7, HeLa). The results showed significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics such as doxorubicin .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial properties of the compound against resistant strains of bacteria. The results indicated that the compound had a remarkable ability to inhibit growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide, and how are purity and yield optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of thiophene-2-carboxamide derivatives with appropriately substituted hydrazides. Key steps include refluxing in ethanol with catalytic acetic acid to form the oxadiazole ring . Optimization involves solvent selection (e.g., ethanol or acetonitrile), temperature control (60–80°C), and purification via recrystallization or column chromatography. Yields (>75%) and purity (>95%) are confirmed by HPLC and melting point analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, C=N at ~1600 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon signals (e.g., oxadiazole C-2 at ~165 ppm) .
- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 369) and fragmentation patterns .
Q. What in vitro assays are used for preliminary evaluation of biological activity?
- Methodological Answer : Common assays include:
- Enzyme Inhibition : LOX (lipoxygenase) and BChE (butyrylcholinesterase) inhibition via spectrophotometric monitoring of substrate conversion .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine IC₅₀ values .
- Antimicrobial Activity : Broth microdilution for MIC (minimum inhibitory concentration) against S. aureus or E. coli .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?
- Methodological Answer :
-
Structural Modifications : Introduce substituents (e.g., halogens, methoxy groups) on the phenyl or thiophene rings to assess impact on activity .
-
Bioisosteric Replacement : Replace the oxadiazole ring with thiadiazole or triazole moieties .
-
Data Analysis : Compare IC₅₀ values and binding affinities across analogs (see Table 1) .
Table 1 : Example SAR for Oxadiazole Derivatives
Compound Modification Enzyme Inhibition (IC₅₀, µM) Anticancer Activity (IC₅₀, µM) 4-Chlorophenyl substituent 12.5 (LOX) 8.7 (MCF-7) 3,4-Dimethoxyphenyl group 18.3 (LOX) 14.2 (HepG2) Data compiled from
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent protocols (e.g., substrate concentration, incubation time) .
- Control Compounds : Use reference inhibitors (e.g., quercetin for LOX) to calibrate results .
- Statistical Analysis : Apply ANOVA or Student’s t-test to evaluate significance of discrepancies .
Q. What experimental and computational methods elucidate the compound's mechanism of action?
- Methodological Answer :
- Molecular Docking : Predict binding modes with targets (e.g., LOX or EGFR) using AutoDock Vina .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) .
- Gene Expression Profiling : RNA sequencing to identify pathways modulated in treated cells .
Q. How can computational modeling predict physicochemical properties or metabolic stability?
- Methodological Answer :
- DFT Calculations : Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) .
- ADMET Prediction : Use tools like SwissADME to estimate solubility, logP, and cytochrome P450 interactions .
Q. What strategies assess the compound's stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C) .
- HPLC Monitoring : Track degradation products and calculate half-life (t½) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
